Cas no 3078-39-5 (2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid)
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
- 4-Hydroxy-3-iodophenylalanine
- L-Tyrosine, 3-iodo-
- SY041757
- FT-0615918
- NSC210787
- H-3-Iodo-Tyr-OH
- UQTZMGFTRHFAAM-UHFFFAOYSA-N
- NSC-210787
- 3078-39-5
- Q4634151
- DTXSID80861616
- 3-iodo-l-tyr
- GTPL5117
- SCHEMBL159411
- PD046606
- EN300-8656389
- 3-Iodo-DL-tyrosine
- 3-I-Tyr-OH
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- Inchi: 1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
- InChI Key: UQTZMGFTRHFAAM-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)CC(C(=O)O)N)O
Computed Properties
- Exact Mass: 306.9701
- Monoisotopic Mass: 306.97054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- PSA: 83.55
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132120-1g |
2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid |
3078-39-5 | 95% | 1g |
$320 | 2021-06-09 | |
| Chemenu | CM132120-1g |
2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid |
3078-39-5 | 95% | 1g |
$*** | 2023-03-29 |
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid Related Literature
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Nur Izni Ramzi,Kenji Mishiro,Masayuki Munekane,Takeshi Fuchigami,Xiaojun Hu,Renata Jastrz?b,Yoji Kitamura,Seigo Kinuya,Kazuma Ogawa RSC Med. Chem. 2022 13 1565
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Hajar A. Ali,Mohamed A. Ismail,Abd El-Aziz S. Fouda,Eslam A. Ghaith RSC Adv. 2023 13 18262
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Ana?lle Dumas,Lukas Lercher,Christopher D. Spicer,Benjamin G. Davis Chem. Sci. 2015 6 50
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Cheuk-Kuen Lai,Xiaoyan Mu,Qiang Hao,Alan C. Hopkinson,Ivan K. Chu Phys. Chem. Chem. Phys. 2014 16 24235
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Benjamin N. Moore,Stephen J. Blanksby,Ryan R. Julian Chem. Commun. 2009 5015
Additional information on 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Professional Introduction to 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic Acid (CAS No. 3078-39-5)
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid, a compound with the chemical formula C₉H₉INO₄, is a significant molecule in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 3078-39-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and hydroxyl functional groups, coupled with an iodine substituent on the aromatic ring, makes it a versatile intermediate for synthesizing various bioactive molecules.
The< strong>2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid molecule exhibits a high degree of reactivity, which is attributed to its ability to participate in multiple types of chemical reactions. These include nucleophilic substitution, condensation reactions, and redox processes. Such reactivity is particularly valuable in medicinal chemistry, where it serves as a building block for constructing more complex pharmacophores. The iodine atom, in particular, enhances the molecule's utility as a handle for further functionalization via cross-coupling reactions like Suzuki or Stille couplings.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Researchers have been exploring novel synthetic routes to optimize the yield and purity of 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid. For instance, recent studies have demonstrated the use of flow chemistry techniques to improve reaction efficiency and scalability. These innovations are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
In the realm of drug discovery, the< strong>2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid has been investigated for its potential role in developing novel therapeutic agents. Its structural features suggest that it could be a precursor for drugs targeting various diseases, including cancer and inflammatory disorders. Specifically, the iodine substituent on the aromatic ring can be exploited to design molecules that interact with specific biological targets. For example, studies have shown that halogenated aromatic compounds can exhibit enhanced binding affinity to certain protein receptors.
The hydroxyl group in the molecule also plays a critical role in its biological activity. Hydroxylated compounds are known to participate in numerous biological pathways, making them attractive candidates for drug development. The< strong>2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid structure allows for modifications that can fine-tune its pharmacological properties. This flexibility is essential for designing molecules with desired efficacy and minimal side effects.
Moreover, the amino group provides another site for functionalization. Amino acids are fundamental components of proteins and peptides, and their derivatives are widely used in pharmaceuticals. The incorporation of< strong>2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid into peptide-like structures could lead to novel bioactive peptides with therapeutic potential. Such peptides could be designed to modulate enzyme activity or interact with specific cellular receptors.
The< strong>CAS number 3078-39-5 is a critical identifier for this compound, ensuring accurate documentation and communication in scientific literature. This standardized nomenclature system is essential for researchers worldwide to share information effectively. The CAS registry number also facilitates database searches and literature reviews, making it easier to stay updated on the latest findings related to this compound.
In conclusion, 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. Recent advancements in synthetic chemistry and drug discovery continue to highlight its importance, suggesting that this compound will remain a cornerstone of medicinal chemistry in the years to come.
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